1-(3-Fluoro-4-methylbenzyl)piperazine is a fluorinated organic compound with significant relevance in medicinal chemistry. It is classified as a derivative of piperazine, which is a six-membered heterocyclic amine. The compound features a piperazine ring substituted with a 3-fluoro-4-methylbenzyl group, contributing to its unique chemical properties and potential biological activities.
The compound is categorized under organic compounds, specifically as an aromatic amine due to the presence of the benzyl group. Its molecular formula is , and it has been studied for various applications in drug development and synthetic chemistry.
The synthesis of 1-(3-Fluoro-4-methylbenzyl)piperazine typically involves several key steps:
This synthetic route allows for the efficient production of 1-(3-Fluoro-4-methylbenzyl)piperazine, suitable for further biological evaluations.
The molecular structure of 1-(3-Fluoro-4-methylbenzyl)piperazine can be described as follows:
C1CN(CCN1)C(=C(C)C=C(C)F)
KXFXHXPKGLLUGX-UHFFFAOYSA-N
The structure features a piperazine ring, which is characterized by two nitrogen atoms in a six-membered ring, along with a fluorinated aromatic substituent that enhances its pharmacological properties.
1-(3-Fluoro-4-methylbenzyl)piperazine can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced pharmacological profiles.
The mechanism of action for 1-(3-Fluoro-4-methylbenzyl)piperazine is primarily linked to its interaction with specific biological targets, such as receptors or enzymes.
These mechanisms highlight its therapeutic potential in treating neurological disorders and cancer.
These properties are essential for handling and application in research settings.
1-(3-Fluoro-4-methylbenzyl)piperazine has diverse applications in scientific research:
These applications underline the compound's significance in advancing medicinal chemistry and pharmacology.
Piperazine, a simple six-membered diazacycloalkane, has evolved from its initial 20th-century application as an anthelmintic agent into one of medicinal chemistry’s most versatile and privileged scaffolds. Its integration into drug design stems from favorable physicochemical properties—notably, the presence of two basic nitrogen atoms (pKa₁ ~5.3, pKa₂ ~9.7) enabling salt formation for enhanced solubility, and a conformationally flexible ring system that facilitates optimal target binding [3] [7]. By the 1970s–1980s, piperazine derivatives were actively investigated for central nervous system (CNS) applications, particularly as antidepressants and anxiolytics. However, many early candidates exhibited undesirable stimulant or reinforcing effects akin to amphetamines, limiting clinical development [3].
The scaffold’s true potential was unlocked through strategic N-functionalization. N-Arylpiperazines emerged as a dominant subclass, with over 50 approved drugs incorporating this motif by the early 21st century [7]. These compounds demonstrate remarkable target promiscuity, interacting with diverse CNS receptors (serotonergic 5-HT₁ₐ/₂, dopaminergic D₂/D₃, adrenergic α₁/α₂) and enzymes (monoamine oxidases, fatty acid amide hydrolase) [3] [5]. The benzylpiperazine subgroup, exemplified by N-benzylpiperazine (BZP), gained notoriety as illicit designer drugs due to stimulant properties, but also underscored the scaffold’s profound bioactivity potential when properly optimized [3] [8]. This historical trajectory highlights piperazine’s transition from a simple solvent-exposed solubilizing group to a core pharmacophoric element enabling precise receptor modulation.
1-(3-Fluoro-4-methylbenzyl)piperazine represents a strategically optimized member of the benzylpiperazine family. Its structure features a piperazine core linked via one nitrogen to a benzyl group substituted at the meta-position with fluorine and the para-position with a methyl group. This specific substitution pattern arises from systematic efforts to enhance target affinity and metabolic stability while mitigating off-target effects associated with simpler analogs like BZP [1] [8] [9].
The compound serves as a versatile synthon or terminal pharmacophore in complex drug architectures. Key applications include:
Table 1: Structural Analogs of 1-(3-Fluoro-4-methylbenzyl)piperazine and Their Therapeutic Context
Compound Name | Substituent Pattern | Primary Therapeutic Area | Key Structural Difference |
---|---|---|---|
N-Benzylpiperazine (BZP) | Unsubstituted benzyl | Illicit Stimulant (Historical) | Lacks F/CH₃ substituents |
1-(4-Fluorobenzyl)piperazine | para-Fluoro | CNS Research | Lacks meta-methyl group |
1-(3-Trifluoromethylbenzyl)piperazine | meta-CF₃ | Illicit Designer Drug | CF₃ instead of F/CH₃ |
1-(3,4-Dimethylbenzyl)piperazine | meta-CH₃, para-CH₃ | Synthetic Intermediate | CH₃ instead of F at meta position |
1-(3-Fluoro-4-methylbenzyl)piperazine | meta-F, para-CH₃ | Anticancer Hybrids, Enzyme Inhibition | Reference Compound |
The strategic incorporation of fluorine and a methyl group at the meta and para positions of the benzyl ring, respectively, imparts critical pharmacological advantages:
Lipophilicity Optimization: Fluorine substitution increases log P (lipophilicity) moderately. The meta-fluoro derivative exhibits a calculated log P ~1.3 [8], which balances membrane permeability and aqueous solubility more effectively than highly lipophilic groups (e.g., -CF₃, log P increase ~0.9 per F) or polar groups.
Methyl Group Contributions:
Improved Hydrophobic Interactions: The methyl group provides a compact hydrophobic surface area, enhancing van der Waals interactions within lipophilic regions of biological targets. This is crucial for target affinity, as seen in MIP studies where polymers templated with methyl-containing analogs showed superior rebinding compared to non-methylated versions [8].
Synergistic Effect: The ortho-relationship of fluorine (meta) and methyl (para) creates a unique electronic and steric environment. Molecular modeling indicates this combination fosters optimal interactions with complementary enzyme or receptor sub-sites compared to single-substituted analogs (e.g., 4-fluoro or 3-methyl alone) or disubstituted analogs with different patterns (e.g., 3,4-difluoro) [7] [8] [9].
Table 2: Impact of Benzyl Ring Substitution on Key Properties of Piperazine Derivatives
Substituent Pattern (Benzyl Ring) | Relative Binding Affinity (MIP Kd, µM) [8] | Calculated log P [8] | Metabolic Stability (Predicted) | Key Pharmacological Consequence |
---|---|---|---|---|
Unsubstituted (BZP) | Low (Kd >> 50 µM) | ~1.0 | Low (Susceptible to oxidation) | Broad stimulant effects, high abuse potential |
4-Fluoro | Moderate (Kd ~15-25 µM) | ~1.2 | Moderate | Improved selectivity over some receptors |
3-Trifluoromethyl | Moderate-High (Kd ~10-15 µM) | ~2.1 | High | Potent but often undesired CNS activity (e.g., TFMPP) |
3,4-Dimethyl | Moderate (Kd ~20 µM) | ~1.5 | Moderate | Enhanced hydrophobic interaction potential |
3-Fluoro-4-methyl | High (Kd ~2-5 µM) | ~1.3 | High | Optimized balance of affinity, selectivity & stability |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6